molecular formula C11H14N2O6S B2905477 Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate CAS No. 713112-12-0

Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2905477
CAS No.: 713112-12-0
M. Wt: 302.3
InChI Key: YCCDHGXRDGGQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate is a chemical compound with a complex molecular structure. It is characterized by the presence of a nitro group, a methyl group, and a sulfonyl group attached to a phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate typically involves multiple steps. One common method is the nitration of 2-methylphenol followed by the introduction of the methylsulfonyl group and the glycinate moiety. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) and dimethyl sulfate ((CH3)2SO4).

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of amino derivatives and hydroxylamines.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antioxidant, and anti-inflammatory effects.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate exerts its effects involves interactions with molecular targets and pathways. The nitro group and the sulfonyl group play crucial roles in its biological activity. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Methyl N-(2-methyl-4-nitrophenyl)-N-(methylsulfonyl)glycinate

  • Methyl N-(2-methyl-3-nitrophenyl)-N-(methylsulfonyl)glycinate

  • Methyl N-(2-methyl-6-nitrophenyl)-N-(methylsulfonyl)glycinate

Uniqueness: Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

methyl 2-(2-methyl-N-methylsulfonyl-5-nitroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c1-8-4-5-9(13(15)16)6-10(8)12(20(3,17)18)7-11(14)19-2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCDHGXRDGGQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.